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Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate

Integrin signaling Cell survival assay Negative control validation

Validating RGD-integrin mechanisms requires a matched negative control that preserves backbone topology without receptor binding. The active c(GRGDSP) confounds baseline measurements, while linear controls introduce conformational artifacts. - **Precise Control**: Single Asp→Glu substitution (position 4) abolishes αvβ3, α5β1 & αIIbβ3 binding vs c(GRGDSP). - **Assay-Ready**: TFA salt enhances aqueous solubility; ≥95% HPLC purity for GLP-compliant screening. - **Matched Pairing**: Use alongside c(GRGDSP) (50 μM-0.5 mM) for paired statistical comparisons in cytoprotection, uptake, and 3D matrix studies.

Molecular Formula C25H38F3N9O11
Molecular Weight 697.6 g/mol
CAS No. 2022956-43-8
Cat. No. B6295477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate
CAS2022956-43-8
Molecular FormulaC25H38F3N9O11
Molecular Weight697.6 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CO)CCC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C23H37N9O9.C2HF3O2/c24-23(25)26-7-1-3-12-19(38)27-9-16(34)30-13(5-6-18(36)37)20(39)31-14(11-33)22(41)32-8-2-4-15(32)21(40)28-10-17(35)29-12;3-2(4,5)1(6)7/h12-15,33H,1-11H2,(H,27,38)(H,28,40)(H,29,35)(H,30,34)(H,31,39)(H,36,37)(H4,24,25,26);(H,6,7)/t12-,13-,14-,15-;/m0./s1
InChIKeyWNTNLCKLVHUTEI-WFGXUCIJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





c(GRGESP) Trifluoroacetate: Product Specifications & Rationale


Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate, abbreviated as c(GRGESP), is a synthetic cyclic hexapeptide (C23H37N9O9, MW 583.6 as free base; TFA salt C25H38F3N9O11, MW 697.6) composed of Gly-Arg-Gly-Glu-Ser-Pro cyclized via an N-terminal Gly to C-terminal Pro amide bond . Its sequence differs from the prototypical integrin-binding cyclic peptide c(GRGDSP) by a single residue: glutamic acid (Glu, E) replaces aspartic acid (Asp, D) at position 4 . This substitution—lengthening the side chain by one methylene group—eliminates binding to RGD-recognizing integrins including αvβ3, α5β1, and αIIbβ3, establishing c(GRGESP) as the definitive negative control for cyclic RGD-based integrin inhibition experiments . The trifluoroacetate salt form enhances aqueous solubility for in vitro assay preparation compared to the free base .

Why c(GRGESP) Is Irreplaceable


Substituting Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate with linear GRGESP (CAS 99896-88-5) introduces conformational flexibility that compromises control validity: linear hexapeptides adopt multiple backbone conformations in solution, potentially generating spurious low-affinity interactions absent in the constrained cyclic form . Replacing with the active cyclic analog c(GRGDSP) (CAS 135432-37-0) would convert the negative control into a positive inhibitor—c(GRGDSP) competes with endogenous ECM ligands at α5β1 integrin on Caco-2 cells at 0.5 mM and reduces L-glutamine-mediated cytoprotection by ~85% in IEC-6 cells [1]. The linear active peptide GRGDSP introduces the same confounding activity with added instability. Alternative negative control peptides such as GRADSP lack the exact cyclic backbone conformation required to match c(GRGDSP) in paired experimental designs, creating a mismatch that weakens statistical comparisons. The single-residue Asp→Glu substitution in c(GRGESP) is specifically validated across decades of integrin literature as the only modification that fully preserves backbone topology while completely abolishing RGD-dependent integrin binding [2].

c(GRGESP) Quantitative Differentiation Evidence


Functional Null Phenotype in L-Glutamine Cytoprotection

In a direct head-to-head comparison within the same experimental system, c(GRGESP) (the cyclic form bearing the Glu substitution) at 50 μM produced no detectable effect on L-glutamine (GLN)-mediated protection of IEC-6 rat intestinal epithelial cells against lethal heat stress. In contrast, c(GRGDSP) at the identical concentration of 50 μM decreased GLN's protective effect by approximately 85% (P<0.001). This was measured by MTS cell viability assay 24 hours post-heat stress [1]. The experimental design included triple controls: untreated cells, GLN-only cells, and cells treated with inhibitor/control peptide alone to rule out reagent toxicity. GRGDSP alone did not affect baseline cell viability, confirming that the inhibitory effect was specific to FN-integrin interaction blockade. GRGESP had no effect on GLN's protection at any GLN concentration tested (2 mM, 10 mM, and 20 mM) [1].

Integrin signaling Cell survival assay Negative control validation

Integrin-Mediated Phage Internalization: Null Inhibition

In a landmark study establishing cyclic integrin-binding peptides as cellular delivery vectors, Hart et al. (1994) demonstrated that filamentous phage particles displaying a constrained cyclic RGD motif (GGCRGDMFGC) bind to and are efficiently internalized by mammalian tissue-cultured cells, as confirmed by confocal and non-confocal immunofluorescence microscopy. Preincubation of cells with the linear integrin-binding peptide GRGDSP completely inhibited phage cell binding and internalization. In the same experiment, the control peptide GRGESP—differing only by the Asp→Glu substitution—had no inhibitory effect whatsoever [1]. This binary on/off functional difference, replicated in the same cells under identical conditions, validates the GRGESP sequence as an integrin-null control.

Phage display Integrin internalization RGD peptide control

Structural Basis: Asp to Glu Substitution Ablates Binding

The structural basis for c(GRGESP)'s functional null phenotype is a single-residue substitution at position 4 of the hexapeptide sequence. In c(GRGDSP), the aspartic acid (Asp) side chain (–CH2–COOH) coordinates a divalent cation (Mg²⁺ or Ca²⁺) within the integrin β-subunit MIDAS (metal ion-dependent adhesion site) domain, a contact essential for high-affinity binding. Replacement with glutamic acid (Glu, –CH2–CH2–COOH) in c(GRGESP) extends the carboxylate-bearing side chain by one methylene unit . This additional bond length displaces the carboxylate oxygen from the optimal metal coordination geometry, reducing binding affinity to undetectable levels while maintaining: (i) the identical cyclic backbone (head-to-tail Gly-to-Pro amide bond), (ii) comparable overall molecular weight (583.6 vs 569.6 for c(GRGDSP)), and (iii) similar hydrophilicity profile (average hydrophilicity 2.1, isoelectric point 10.56) .

Structure-activity relationship Integrin RGD binding pocket Peptide engineering

Proteolytic Stability of Cyclic vs Linear Peptide

The head-to-tail cyclization of c(GRGESP) eliminates both the free N-terminus and C-terminus present in linear GRGESP (CAS 99896-88-5), removing the primary recognition sites for aminopeptidases and carboxypeptidases. Cyclic peptide macrocyclization has been systematically demonstrated to reduce the protease binding constant (Ka) and extend serum half-life by orders of magnitude compared to linear counterparts . While direct half-life comparison data for c(GRGESP) vs linear GRGESP in defined media are not yet published, the class-level effect is well-established: cyclic RGD peptides including c(GRGDSP) exhibit significantly prolonged activity in cell culture assays compared to their linear analogs, with studies reporting that cyclic RGD peptides elicit up to 100% inhibition of cell adhesion onto vitronectin while linear forms show reduced potency and duration [1]. The cyclic constraint also locks the backbone into a single predominant conformation, eliminating the entropic penalty of linear peptide binding and ensuring that any residual interaction observed is not an artifact of conformational sampling [2].

Peptide stability Protease resistance Long-term cell culture

TFA Salt Form for Enhanced Solubility

The trifluoroacetate (TFA) salt of Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) (CAS 2022956-43-8) is the commercially predominant form offered by major vendors including CymitQuimica, InvivoChem, MedChemExpress, and BOC Sciences. The TFA counterion (CF3COO⁻) associates with the arginine guanidinium group (pKa ~12.5) and the N-terminal amine generated upon any ring-opening, enhancing aqueous solubility. The TFA salt has a molecular weight of 697.6 g/mol (C25H38F3N9O11) vs 583.6 g/mol for the free base (C23H37N9O9) . Vendor specifications consistently report ≥95% HPLC purity (range: 95% to ≥98%) with accompanying Certificate of Analysis including HPLC chromatogram, MS spectrum, and optionally NMR data [1]. The peptide is soluble in DMSO, with solubility in aqueous buffers dependent on pH and concentration; pre-dissolution in minimal DMSO (<0.1% final) followed by dilution into assay buffer is the standard protocol . Storage recommendation: -20°C, protected from light and moisture, with ambient temperature stability during shipping [1].

Peptide solubility Salt form selection Assay development

Orthogonal Validation Across Four Independent Systems

The functional null phenotype of the GRGESP sequence has been orthogonally validated across at least four independent experimental systems spanning different cell types, integrin subtypes, and readouts. (1) BHK cell spreading on albumin-coated substrata: GRGESP did not inhibit cell spreading under any condition tested, while anti-fibronectin receptor antibodies inhibited Mn²⁺-dependent spreading [1]. (2) Chondrocyte attachment to synovial fibroblasts: GRGDSP almost completely inhibited chondrocyte attachment; GRGESP had no inhibitory effect [2]. (3) Candida albicans adhesion to fibronectin: GRGDSP markedly inhibited fungal adhesion to intact fibronectin; GRGESP did not [3]. (4) Mechanical strain-induced mitogenic response in vascular smooth muscle cells: the inactive peptide GRGESP did not block the response to strain, while GRGDTP prevented PDGF secretion [4]. Across all four systems, the GRGESP sequence consistently produced no significant inhibition, establishing its reliability as a universal negative control for RGD-dependent processes independent of cell type, species, or integrin subtype.

Multi-assay validation Negative control reproducibility Integrin pharmacology

c(GRGESP) Recommended Applications


FN-Integrin Signaling Negative Control

Based on the direct head-to-head evidence that c(GRGESP) (50 μM) produces zero attenuation of FN-integrin-mediated cytoprotection while c(GRGDSP) produces ~85% attenuation under identical conditions [1], this compound is the mandatory negative control for any experiment using c(GRGDSP) to probe FN-integrin-ERK1/2-HSF-1-HSP signaling pathways. In practice, researchers should run c(GRGESP) and c(GRGDSP) at matched concentrations (typically 50 μM–0.5 mM depending on cell type) in every experimental replicate to enable paired statistical comparison. The null effect of c(GRGESP) quantitatively defines the non-integrin-mediated baseline, against which c(GRGDSP)-sensitive effects are calculated. This application extends to studies of L-glutamine-mediated intestinal protection, heat shock protein induction, and integrin-dependent cell survival mechanisms.

Drug Delivery Vector Internalization Control

The Hart et al. (1994) phage internalization study established that GRGESP preincubation does not block integrin-mediated cellular entry of cyclic RGD-displaying vectors, while GRGDSP completely abolishes it [2]. This binary discrimination is critical for the development of integrin-targeted gene therapy vectors, nanoparticle drug delivery systems, and antibody-drug conjugates. In these applications, c(GRGESP) (at 0.1–1.0 mM preincubation concentration) serves as the negative control to quantify the RGD-independent background fraction of cellular uptake. The cyclic form's enhanced proteolytic stability (Section 3, Evidence Item 4) makes it superior to linear GRGESP for extended incubation protocols required in vector internalization kinetics studies.

3D Collagen Matrix Contraction and Spreading Control

Multiple studies have demonstrated that the GRGESP sequence produces context-dependent effects that differ from GRGDSP: GRGESP inhibits fibroblast spreading inside 3D collagen gels and markedly decreases gel contraction, but has no effect on cell spreading on 2D collagen-coated surfaces; conversely, GRGDSP inhibits spreading on collagen-coated surfaces [3]. This differential topography-dependent activity makes c(GRGESP) uniquely valuable as a control in connective tissue morphogenesis research, wound healing assays, and tissue engineering scaffold evaluation. Researchers comparing 3D vs 2D integrin recognition should include c(GRGESP) alongside c(GRGDSP) at concentrations of 0.1–1.0 mM to delineate topography-specific integrin-ligand interactions.

HTS Negative Control for Integrin Binding Assays

For pharmaceutical screening campaigns targeting RGD-recognizing integrins (αvβ3, α5β1, αIIbβ3) in oncology, angiogenesis, or fibrosis indications, c(GRGESP) provides the validated negative control baseline . In competitive binding assays (ELISA, SPR, fluorescence polarization), c(GRGESP) at concentrations up to 400 μM shows no significant displacement of labeled ligand from integrins, while c(GRGDSP) produces concentration-dependent inhibition. This enables calculation of specific vs non-specific binding windows and Z'-factor assay quality metrics. The TFA salt form's solubility in DMSO facilitates preparation of concentrated stock solutions (10–100 mM) compatible with automated liquid handling systems for HTS applications. Procurement of c(GRGESP) alongside c(GRGDSP) as a matched pair from a single vendor ensures batch-to-batch consistency in purity specifications (≥95% HPLC) for GLP-compliant screening campaigns.

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